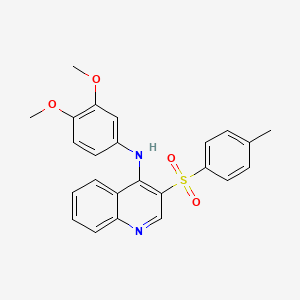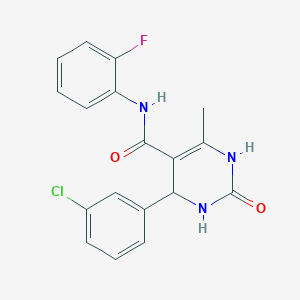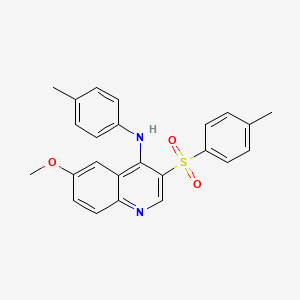
N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-Dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine (DMPQSA), a quinoline-based amine, is a structural analog of the aminocyclohexane class of compounds. It is a synthetic compound that has been found to possess a variety of biological activities, including anti-inflammatory and anti-cancer properties. DMPQSA is of interest to researchers due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine is still largely unknown. However, it has been suggested that the compound may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules. Additionally, N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine has been found to induce apoptosis and inhibit angiogenesis in cancer cells, suggesting that it may have anti-cancer properties.
Biochemical and Physiological Effects
N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine has been found to possess a variety of biochemical and physiological effects. In vitro studies have shown that N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine can inhibit the activity of COX-2 and reduce the production of pro-inflammatory molecules. Additionally, N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine has been found to induce apoptosis and inhibit angiogenesis in cancer cells. Finally, N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine has been found to possess anti-diabetic and anti-Alzheimer’s disease properties in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine is a relatively easy compound to synthesize and is available commercially. Additionally, it has been found to possess a variety of biological activities and may have potential therapeutic applications. However, the exact mechanism of action of N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine is still largely unknown, and further research is needed to fully understand its effects.
Orientations Futures
In order to fully understand the potential therapeutic applications of N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine, future research should focus on elucidating its exact mechanism of action. Additionally, the effects of N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine on other diseases, such as diabetes and Alzheimer’s disease, should be further investigated. Finally, the safety and efficacy of N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine should be evaluated in clinical trials.
Méthodes De Synthèse
N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine can be synthesized from commercially available 4-methylbenzenesulfonyl chloride and 3,4-dimethoxyphenyl amine, through a direct substitution reaction. The reaction is catalyzed by anhydrous aluminum chloride or zinc chloride, and the reaction can be completed in a few hours at room temperature. The N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine product is obtained in good yield with excellent purity.
Applications De Recherche Scientifique
N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine has been studied in a number of scientific research applications. It has been found to possess anti-inflammatory and anti-cancer properties, and it has been investigated as a potential therapeutic agent in the treatment of various types of cancer, including colorectal cancer, breast cancer, and lung cancer. Additionally, N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine has been studied for its potential role in the treatment of a variety of other diseases, such as diabetes, arthritis, and Alzheimer’s disease.
Propriétés
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c1-16-8-11-18(12-9-16)31(27,28)23-15-25-20-7-5-4-6-19(20)24(23)26-17-10-13-21(29-2)22(14-17)30-3/h4-15H,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCHQXZDTFOIQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)NC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-Dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 5-[2-hydroxy-3-(piperidin-1-yl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate; oxalic acid](/img/structure/B6482272.png)
![ethyl 5-[3-(benzylamino)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate; oxalic acid](/img/structure/B6482274.png)
![3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B6482281.png)
![12-{[(2,5-dimethylphenyl)methyl]sulfanyl}-8-[(4-ethylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B6482283.png)
![3-benzoyl-6,7-dimethoxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline](/img/structure/B6482293.png)
![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(2,5-dimethoxyphenyl)ethyl]propanamide](/img/structure/B6482310.png)


![N-(2-methoxyphenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B6482339.png)
![N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B6482343.png)
![2-[3-(4-fluorobenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B6482347.png)
![2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B6482348.png)